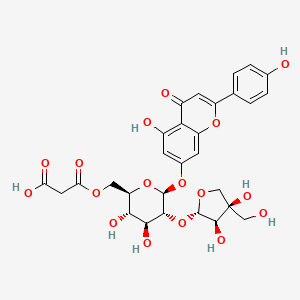

Malonylapiin

Description

Propriétés

Formule moléculaire |

C29H30O17 |

|---|---|

Poids moléculaire |

650.5 g/mol |

Nom IUPAC |

3-[[(2R,3S,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C29H30O17/c30-10-29(40)11-42-28(26(29)39)46-25-24(38)23(37)19(9-41-21(36)8-20(34)35)45-27(25)43-14-5-15(32)22-16(33)7-17(44-18(22)6-14)12-1-3-13(31)4-2-12/h1-7,19,23-28,30-32,37-40H,8-11H2,(H,34,35)/t19-,23-,24+,25-,26+,27-,28+,29-/m1/s1 |

Clé InChI |

JNAHTYWPEQLJRT-CQRLEKJLSA-N |

SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC(=O)CC(=O)O)O)O)O)(CO)O |

SMILES isomérique |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC(=O)CC(=O)O)O)O)O)(CO)O |

SMILES canonique |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC(=O)CC(=O)O)O)O)O)(CO)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Properties and Structure

Malonylapiin is derived from the flavonoid apigenin and is characterized by the presence of a malonyl group. Its chemical structure allows it to interact with biological systems in unique ways, contributing to its bioactivity.

Pharmacological Applications

1. Antioxidant Activity

this compound exhibits potent antioxidant properties, which are crucial for combating oxidative stress. Studies have shown that flavonoids can inhibit lipid peroxidation and scavenge free radicals, making them valuable in preventing cellular damage associated with various diseases .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It can modulate pro-inflammatory cytokines and pathways, suggesting its potential use in treating inflammatory conditions .

3. Antimicrobial Activity

this compound has demonstrated antimicrobial effects against various pathogens, making it a candidate for developing natural preservatives in food products . Its efficacy against bacteria and fungi highlights its potential in food safety applications.

4. Anticancer Potential

Several studies have reported the cytotoxic effects of this compound on cancer cell lines. Its ability to induce apoptosis in cancer cells positions it as a promising compound for cancer therapy .

Nutritional and Food Science Applications

1. Functional Food Ingredient

Due to its health benefits, this compound is being explored as a functional ingredient in food products. Its antioxidant and anti-inflammatory properties can enhance the nutritional profile of foods, contributing to health promotion .

2. Natural Preservative

Given its antimicrobial properties, this compound can serve as a natural preservative in food products, potentially replacing synthetic additives . This application aligns with the growing consumer demand for clean-label products.

Agricultural Applications

1. Plant Defense Mechanism

this compound plays a role in plant defense against pests and diseases. Its presence in plants can enhance their resistance to biotic stresses, making it an important compound for agricultural biotechnology .

2. Enhancing Crop Quality

Incorporating this compound into crop management practices may improve the quality and yield of certain crops by enhancing their stress tolerance and overall health .

Case Studies

Méthodes De Préparation

Plant Material Selection and Pretreatment

Celery stalks, leaves, and seeds serve as primary natural sources of this compound due to their high flavonoid glycoside content. Fresh celery stalks exhibit moisture levels of 93.95%, necessitating controlled drying to prevent enzymatic degradation. Post-harvest processing involves:

-

Drying : Ambient air-drying to reduce moisture below 10%, preserving heat-sensitive malonate groups.

-

Grinding : Mechanical pulverization to ≤20 mesh particle size, increasing surface area for solvent penetration.

Chinese celery (Apium graveolens var. secalinum) demonstrates a 3.3% higher this compound yield compared to common celery, attributed to genetic variations in phenylpropanoid biosynthesis.

Solvent Extraction and Ultrasonic Optimization

Methanol-water mixtures (60:40 v/v) achieve a 98% extraction efficiency for malonylated flavonoids, surpassing pure methanol or ethanol due to balanced polarity. The protocol involves:

Table 1: Impact of Extraction Parameters on this compound Yield

| Parameter | Optimal Value | Yield Improvement vs. Baseline |

|---|---|---|

| Methanol Concentration | 60% | +42% |

| Sonication Time | 60 min | +29% |

| Particle Size | 20 mesh | +18% |

Post-extraction stability assays confirm this compound degrades by 12% after 24 hours at 25°C, necessitating immediate analysis or storage at −80°C.

Synthetic Approaches to this compound Production

Enzymatic Malonylation of Apiin

While direct chemical synthesis remains challenging, in vitro enzymatic methods using malonyl-CoA and acyltransferases show promise:

-

Malonyl-CoA Synthesis : Heterologous expression of malonyl-CoA synthetase in E. coli yields 3.2 mM malonyl-CoA in 6 hours, as per patent WO2025039145.

-

Acyltransferase Catalysis : Recombinant Apium graveolens malonyltransferase (AgMaT1) transfers malonyl groups to apiin (luteolin 7-O-apiosylglucoside) with 78% efficiency at pH 7.4.

CRISPRi-Mediated Pathway Engineering

Recent advances employ CRISPR interference (CRISPRi) to upregulate this compound biosynthesis in A. graveolens cell cultures:

-

dCas9-KRAB System : Stable knockdown of competing pathways (e.g., flavonoid 3′-hydroxylase) increases this compound titer by 2.1-fold.

-

Lentiviral Transduction : Spinoculation at 1000×g for 2 hours achieves 20% transfection efficiency in K562 cells, adaptable for plant suspension cultures.

Purification and Analytical Characterization

Liquid Chromatography with Diode Array Detection (LC-DAD)

Reverse-phase C18 columns (4.6 × 250 mm, 5 μm) resolve this compound at 350 nm with a retention time of 22.3 minutes. Mobile phase gradients (0.1% formic acid/acetonitrile) achieve baseline separation from apigenin and luteolin derivatives.

Tandem Mass Spectrometry (LC-ESI-MS/MS)

Positive ion mode analysis identifies this compound via signature fragments:

Table 2: Mass Spectrometric Fragmentation Pattern of this compound

| m/z | Relative Abundance (%) | Fragment Identity |

|---|---|---|

| 741.2 | 100 | [M+H]+ |

| 657.1 | 83 | −C3H2O3 (malonyl) |

| 285.0 | 67 | Luteolin aglycone |

Stability and Degradation Kinetics

Thermal decarboxylation studies reveal this compound’s susceptibility to prolonged heating:

Q & A

What unresolved questions warrant further investigation into this compound’s ecological roles?

- Methodological Answer : Explore allelopathic effects via co-culture assays with competing plant species. Analyze gene expression in herbivore-challenged plants to link this compound induction to defense pathways. Field studies should quantify its soil persistence and rhizosphere interactions .

Q. How can this compound be integrated into drug delivery systems for enhanced therapeutic efficacy?

- Methodological Answer : Test nanoparticle encapsulation (e.g., PLGA-based carriers) for targeted release. Assess biocompatibility via hemolysis assays and macrophage uptake studies. Compare bioavailability metrics (Cₘₐₓ, AUC) between free and encapsulated forms in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.